![molecular formula C18H34N2O2 B2756202 N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide CAS No. 866137-26-0](/img/structure/B2756202.png)
N-(2-morpholinoethyl)-4-pentylcyclohexanecarboxamide
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Description
Scientific Research Applications
Corrosion Inhibitors for Mild Steel
Morpholine and its derivatives, such as N-(2-chloroethyl)morpholine-4-carboxamide, have been studied as corrosion inhibitors for mild steel in acidic media. These compounds form protective films on the mild steel surface, significantly reducing corrosion rates. The efficiency of these inhibitors was found to vary with concentration and temperature, indicating a predominant physisorption mechanism of metal-inhibitor interactions (Nnaji et al., 2017).
Radiopharmaceuticals
4-Iodo-N-(2-morpholinoethyl)benzamide, a benzamide analogue of the antidepressant moclobemide, has been synthesized and radiolabelled with Na123I and Na125I for potential use in nuclear medicine. This compound was efficiently radiolabelled under optimized conditions, offering a high radiochemical conversion rate and stability, suggesting its utility in diagnostic imaging (Tsopelas, 1999).
Polymer Science
The synthesis of biodegradable polyesteramides with pendant functional groups involved morpholine-2,5-dione derivatives. These polymers, obtained through ring-opening copolymerization, exhibit varied molecular weights and functional groups, offering potential applications in biodegradable materials and drug delivery systems (Veld et al., 1992).
Anticonvulsant Activity
Enaminones derived from morpholine have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed potent activity in various models, with remarkable safety profiles, highlighting their potential as new treatments for epilepsy (Edafiogho et al., 1992).
Antimicrobial Agents
New 1,2,4-triazole derivatives containing the morpholine moiety were designed and synthesized as antimicrobial agents. These compounds demonstrated significant activity against various pathogens, suggesting their potential in addressing microbial resistance (Sahin et al., 2012).
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-2-3-4-5-16-6-8-17(9-7-16)18(21)19-10-11-20-12-14-22-15-13-20/h16-17H,2-15H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQXTCRZQKXGJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323384 |
Source
|
Record name | N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866137-26-0 |
Source
|
Record name | N-(2-morpholin-4-ylethyl)-4-pentylcyclohexane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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